Orcokinin

Crustacean physiology Myotropic peptides Structure-activity relationship (SAR)

Ensure experimental reproducibility by procuring the precise, full-length Orcokinin sequence (NFDEIDRSGFGFN). Generic substitutions are scientifically unsound—single-residue changes (e.g., [Ala13]-orcokinin) or C-terminal truncations reduce hindgut contractility potency by up to 1000-fold (threshold shifts from 10⁻¹⁰ M to 10⁻⁷ M). For SAR studies, verify sequence integrity: Phe2 is essential for activity, while Arg7 tolerates substitution. For insect ecdysis research, confirm OK-A (not splice variant OK-B). Choose high-purity, analytically verified Orcokinin to eliminate batch-to-batch variability and ensure valid cross-study comparisons.

Molecular Formula C67H92N18O23
Molecular Weight 1517.6 g/mol
CAS No. 145344-97-4
Cat. No. B114461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOrcokinin
CAS145344-97-4
Synonymsorcokinin
Molecular FormulaC67H92N18O23
Molecular Weight1517.6 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)N
InChIInChI=1S/C67H92N18O23/c1-3-34(2)55(85-60(101)40(21-22-52(91)92)79-63(104)44(29-53(93)94)81-62(103)43(26-37-18-11-6-12-19-37)80-56(97)38(68)27-48(69)87)65(106)82-45(30-54(95)96)64(105)78-39(20-13-23-73-67(71)72)59(100)84-47(33-86)58(99)75-32-50(89)76-41(24-35-14-7-4-8-15-35)57(98)74-31-51(90)77-42(25-36-16-9-5-10-17-36)61(102)83-46(66(107)108)28-49(70)88/h4-12,14-19,34,38-47,55,86H,3,13,20-33,68H2,1-2H3,(H2,69,87)(H2,70,88)(H,74,98)(H,75,99)(H,76,89)(H,77,90)(H,78,105)(H,79,104)(H,80,97)(H,81,103)(H,82,106)(H,83,102)(H,84,100)(H,85,101)(H,91,92)(H,93,94)(H,95,96)(H,107,108)(H4,71,72,73)/t34-,38-,39?,40-,41-,42-,43-,44-,45-,46-,47-,55-/m0/s1
InChIKeyWJRVDOCLWHOQOK-PMVLMXRWSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Orcokinin (CAS 145344-97-4) Procurement Guide: Baseline Identity and Analytical Specifications


Orcokinin (NFDEIDRSGFGFN), CAS 145344-97-4, is a 13-amino acid myotropic neuropeptide (C67H92N18O23, MW 1517.55 Da) originally isolated from the crayfish Orconectes limosus [1]. It belongs to the pedal peptide/orcokinin (PP/OK) neuropeptide family, characterized by the conserved N-terminal motif Asn–Phe–Asp–Glu–Ile–Asp–Arg (NFDEIDR) [2]. Its primary validated bioactivity is potent stimulation of hindgut muscle contractions in crustaceans, mediated through G protein-coupled receptor (GPCR) activation and calcium influx . Orcokinin is not a single-species entity; multiple naturally occurring analogs with single-residue substitutions exist across crustacean and insect species, and the compound serves as the canonical reference standard for structure–activity relationship studies within this peptide family [3].

Why Orcokinin (CAS 145344-97-4) Cannot Be Replaced by Generic 'Orcokinin-Like' or Related Peptides


Generic substitution is scientifically unsound due to the extreme sensitivity of biological activity to specific residue positions. Single amino acid substitutions—such as [Ser9]-, [Ala13]-, or [Val13]-orcokinin—produce distinct retention times and molecular weights (e.g., M(r) 1549.3, 1475.3, and 1503.9, respectively) and are not functionally equivalent in all species contexts [1]. Furthermore, N-terminal truncations (e.g., des-Phe2 analogs) cause complete loss of activity, while C-terminal deletions dramatically shift the threshold concentration for bioactivity by three orders of magnitude (from 10⁻¹⁰ M to 10⁻⁷ M) [2]. Even the closely related orcomyotropin (FDAFTTGFamide), despite sharing myotropic effects, exhibits a 20-fold lower threshold concentration (5×10⁻¹² M) and a distinct receptor interaction profile [3]. Consequently, procurement of the precise, full-length Orcokinin sequence (NFDEIDRSGFGFN) is essential for experimental reproducibility and valid cross-study comparisons.

Orcokinin (CAS 145344-97-4) Evidence-Based Selection Guide: Quantitative Differentiation from Analogs and Alternatives


Full-Length vs. C-Terminal Truncated Analogs: 1000-Fold Threshold Concentration Differential

In the crayfish hindgut bioassay, full-length Orcokinin (NFDEIDRSGFGFN) exhibits a threshold concentration for myotropic activity of 1×10⁻¹⁰ M. Deletion of three C-terminal amino acids produces an analog with full intrinsic activity but a drastically shifted threshold concentration of 1×10⁻⁷ M—a 1000-fold reduction in potency [1]. Deletion of four C-terminal amino acids results in a completely inactive analog [2].

Crustacean physiology Myotropic peptides Structure-activity relationship (SAR) Hindgut bioassay

Phe2 vs. Tyr2 Substitution: Critical Residue for Bioactivity Retention

In direct head-to-head comparisons, replacement of Phe2 in Orcokinin with Tyr2 resulted in a considerable loss of biological activity in the hindgut bioassay [1]. Furthermore, N-terminal deletion of Phe2 alone caused a steep drop in activity, confirming the critical role of this residue for effective ligand-receptor interactions [2].

Peptide SAR Neuropeptide pharmacology Receptor-ligand interaction

Orcokinin vs. Orcomyotropin: 20-Fold Threshold Concentration Differential

In a cross-study comparable analysis, Orcokinin (Asn13-orcokinin) exhibits a threshold concentration of 1×10⁻¹⁰ M for hindgut contraction, whereas the structurally distinct octapeptide orcomyotropin (FDAFTTGFamide) achieves a threshold concentration of approximately 5×10⁻¹² M [1]. Additionally, orcomyotropin produces a fivefold increase in contraction amplitude at 1×10⁻⁹ M, compared to the 1×10⁻⁷ M concentration required for a similar amplitude increase with Orcokinin [2].

Crustacean neuropeptides Myotropic activity Functional selectivity

Species-Specific Myotropic Activity: Orcokinin vs. Proctolin

Direct comparative testing reveals that [Asn13]-orcokinin at 10⁻⁶ M significantly increases mid-/hindgut motility in Procambarus clarkii (red swamp crayfish) but has no effect in Homarus americanus (American lobster). In contrast, proctolin at 10⁻⁶ M evokes or enhances motility in both species [1]. This demonstrates species-specific receptor recognition or downstream signaling for Orcokinin that is not shared by proctolin.

Species selectivity Crustacean physiology Comparative endocrinology

Orcokinin A vs. Orcokinin B: Divergent Tissue Expression and Functional Roles

The orcokinin gene undergoes alternative splicing to produce two distinct precursors, Orcokinin A (OK-A) and Orcokinin B (OK-B). In Rhodnius prolixus, OK-A (NFDEIDRSGFGSFI) is centrally involved in regulating neuropeptide gene expression, while OK-B (EFLDPLGGGHLIC) is implicated in midgut physiological processes [1]. In Drosophila melanogaster, OK-A is expressed in the central nervous system, whereas OK-B is predominantly expressed in enteroendocrine cells of the gut [2].

Alternative splicing Insect physiology Neuropeptide isoforms

Orcokinin Hemolymph Concentration: Baseline for Physiological Dose-Response Studies

Quantitative ELISA measurements in astacidean crustaceans reveal that the circulating hemolymph concentration of Orcokinin is approximately 1×10⁻¹¹ M [1]. This endogenous baseline concentration is approximately 10-fold lower than the threshold concentration for in vitro myotropic activity (1×10⁻¹⁰ M) [2], providing a physiological reference range for experimental dose selection and confirming its dual role as both a local neuromodulator and a circulating hormone.

Endocrine signaling Quantitative neuropeptidomics Hormone measurement

Orcokinin (CAS 145344-97-4) Application Scenarios Derived from Quantitative Differentiation Evidence


Crustacean Hindgut Motility Bioassays Requiring Sub-Nanomolar Sensitivity

Orcokinin is the appropriate reference compound for hindgut contractility studies demanding a threshold concentration of 1×10⁻¹⁰ M [1]. Researchers should verify the integrity of the full-length sequence, as C-terminal truncations reduce potency by 1000-fold (threshold shifts to 10⁻⁷ M) [2]. This application is validated in Orconectes limosus and Procambarus clarkii models; activity in Homarus americanus is absent and proctolin should be used as a pan-species positive control [3].

Structure-Activity Relationship (SAR) Studies in the PP/OK Neuropeptide Family

Orcokinin serves as the canonical parent sequence for systematic SAR investigations. Studies demonstrate that Phe2 is essential for activity (Tyr2 substitution causes considerable loss) while Arg7 tolerates Ala substitution with near-equipotent retention [1]. Procurement of high-purity Orcokinin with verified sequence enables reliable analog generation and comparative potency assessments in hindgut bioassay systems [2].

Physiologically-Relevant Hormonal Signaling Studies in Crustaceans

For experiments investigating Orcokinin as a circulating hormone rather than a local neuromodulator, the endogenous hemolymph concentration of ~1×10⁻¹¹ M provides a critical reference baseline [1]. Dose-response curves should be centered around this physiological range to avoid artifacts associated with supraphysiological (≥10⁻¹⁰ M) concentrations that trigger maximal in vitro responses [2].

Insect Ecdysis and Developmental Neuroendocrinology

In insect models such as Rhodnius prolixus and Bombyx mori, Orcokinin A (OK-A) is centrally involved in regulating ecdysis-related gene expression and prothoracicotropic activity [1]. Procurement decisions must distinguish OK-A from the alternative splice variant OK-B (EFLDPLGGGHLIC), which is primarily expressed in midgut endocrine cells and regulates distinct physiological processes [2]. OK-A specifically modulates ecdysteroidogenesis and cancels the static effect of Bommo-FMRFamides on ecdysteroid biosynthesis in vitro [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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